Bis(3-methoxypropyl) octafluorohexanedioate
Description
Bis(3-methoxypropyl) octafluorohexanedioate is a fluorinated ester compound characterized by an octafluorohexanedioic acid backbone esterified with two 3-methoxypropyl groups. The presence of eight fluorine atoms in the hexanedioate moiety imparts high thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications such as high-performance lubricants, coatings, or plasticizers in industrial formulations . The 3-methoxypropyl ester groups contribute to solubility in organic solvents and moderate polarity, balancing hydrophobicity and reactivity.
Properties
CAS No. |
600700-53-6 |
|---|---|
Molecular Formula |
C14H18F8O6 |
Molecular Weight |
434.28 g/mol |
IUPAC Name |
bis(3-methoxypropyl) 2,2,3,3,4,4,5,5-octafluorohexanedioate |
InChI |
InChI=1S/C14H18F8O6/c1-25-5-3-7-27-9(23)11(15,16)13(19,20)14(21,22)12(17,18)10(24)28-8-4-6-26-2/h3-8H2,1-2H3 |
InChI Key |
FTGIFGCKHUUOTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC(=O)C(C(C(C(C(=O)OCCCOC)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(3-methoxypropyl) octafluorohexanedioate involves several steps. One common method includes the reaction of octafluorohexanedioic acid with 3-methoxypropyl alcohol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Bis(3-methoxypropyl) octafluorohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl groups, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-methoxypropyl) octafluorohexanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and as a potential probe in biological studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of specialty materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism by which Bis(3-methoxypropyl) octafluorohexanedioate exerts its effects involves interactions with molecular targets through its ester and fluorinated groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Backbones
a. Bis(2-ethylhexyl) Octafluorohexanedioate
- Structure : Shares the octafluorohexanedioate backbone but uses 2-ethylhexyl ester groups.
- Properties :
- Applications : Widely used as a plasticizer in fluoropolymer processing.
b. Octafluorohexanedioic Acid Methyl Ester
- Structure : Methyl esters replace 3-methoxypropyl groups.
- Properties: Lower boiling point and higher volatility due to shorter alkyl chains. Reduced solubility in non-polar solvents compared to the 3-methoxypropyl variant.
- Applications : Intermediate in synthesizing fluorinated surfactants .
Non-Fluorinated Hexanedioate Esters
a. Bis(3-methoxypropyl) Hexanedioate
- Structure : Identical ester groups but lacks fluorine atoms on the hexanedioate chain.
- Properties :
- Lower thermal stability (decomposition ~200°C vs. >300°C for fluorinated analog).
- Higher surface energy, making it less suitable for water-repellent coatings.
- Applications : Biodegradable plasticizers in eco-friendly polymers.
Fluorinated Esters with Varied Substituents
a. 3,3-Dimethylbutyl Isopropylphosphonofluoridate ()
- Structure: Phosphonofluoridate core with 3,3-dimethylbutyl and isopropyl groups.
- Properties :
- Applications: Limited to controlled industrial synthesis due to regulatory constraints.
b. Sodium Bis[4-hydroxy-3-azo-N-(3-methoxypropyl)benzenesulphonamidato]cobaltate ()
- Structure : Cobalt complex with 3-methoxypropyl-linked azo groups.
- Properties: Enhanced solubility in aqueous media due to sulfonamide and sodium counterion. Chromophoric properties (azo groups) enable use in dyes, unlike the non-chromophoric fluorinated ester .
Data Table: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Boiling Point (°C) | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₆H₁₈F₈O₆ | ~280 (est.) | >300 | Lubricants, coatings |
| Bis(2-ethylhexyl) octafluorohexanedioate | C₂₀H₂₈F₈O₄ | >300 | >320 | Fluoropolymer plasticizer |
| Octafluorohexanedioic acid methyl ester | C₈H₆F₈O₄ | ~150 | ~200 | Surfactant intermediate |
| 3,3-Dimethylbutyl isopropylphosphonofluoridate | C₉H₂₀FO₂P | N/A | N/A | Regulated chemicals |
Research Findings and Trends
- Fluorination Impact: Fluorinated esters exhibit superior thermal and chemical resistance compared to non-fluorinated analogs, but face scrutiny under environmental regulations like the Toxics Release Inventory (TRI) due to persistence .
- Ester Group Influence : Bulky ester groups (e.g., 2-ethylhexyl) enhance plasticizer performance, while methoxypropyl groups balance solubility and moderate polarity .
- Regulatory Considerations : Fluorinated compounds with high environmental persistence may require TRI reporting revisions, as seen with manganese and lead compounds in federal facility data .
Biological Activity
Bis(3-methoxypropyl) octafluorohexanedioate is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
- Chemical Formula : C12H14F8O4
- Molecular Weight : 386.23 g/mol
- Structure : The compound features octafluorohexanedioate moieties linked with 3-methoxypropyl groups, contributing to its hydrophobic characteristics.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Endocrine Disruption : Like other perfluorinated compounds (PFCs), this compound may interfere with hormonal signaling pathways. Studies have shown that PFCs can bind to hormone receptors and disrupt endocrine function, leading to reproductive and developmental issues in animal models .
- Cytotoxicity : Research indicates that exposure to certain fluorinated compounds can induce cytotoxic effects in various cell lines. The cytotoxicity is often measured through assays that assess cell viability and apoptosis .
- Metabolic Effects : PFCs have been associated with metabolic disorders, including obesity and insulin resistance. These effects are thought to arise from alterations in lipid metabolism and energy homeostasis due to the activation of specific nuclear receptors .
Toxicological Profile
The toxicological profile of this compound is still under investigation, but several studies provide insights into its potential effects:
- Acute Toxicity : Limited data suggest that acute exposure may lead to symptoms such as respiratory distress and skin irritation, consistent with other fluorinated compounds .
- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects, particularly concerning reproductive health and carcinogenicity.
Case Studies
Several case studies highlight the biological activity of related perfluorinated compounds, providing context for understanding the implications of this compound:
- Phthalate Exposure Study : A study examined the effects of phthalates on male reproductive development in rats, revealing significant disruptions in testosterone levels and reproductive organ development. This study underscores the potential for similar endocrine-disrupting effects in other PFCs, including this compound .
- Metabolic Impact Analysis : Research on PFCs has shown a correlation between exposure and increased body weight gain in rodent models, suggesting that this compound could contribute to metabolic dysregulation .
Data Table: Summary of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
